N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide
Overview
Description
N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide is a compound that features a thiophene ring attached to an ethyl group, which is further connected to a benzenesulfonamide moiety. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in medicinal chemistry due to its biological activities. Benzenesulfonamide is a functional group known for its role in various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiophene with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Corresponding amines
Substitution: Brominated or nitrated thiophene derivatives
Scientific Research Applications
N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Known for its urease inhibition activity.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
Articaine: A trisubstituted thiophene used as a dental anesthetic.
Uniqueness
N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide stands out due to its unique combination of a thiophene ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-thiophen-2-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-10(12-8-5-9-16-12)13-17(14,15)11-6-3-2-4-7-11/h2-10,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYKNBQCXXJAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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